Resolvin D3-d5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

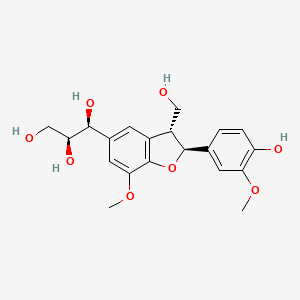

Resolvin D3-d5 (RVD3-d5 is intended for use as an internal standard for the quantification of RVD3 by GC- or LC-MS. RVD3 is a DHA-derived product first identified in mouse inflammatory exudates. It reduces neutrophil infiltration in vivo in both mouse peritonitis and dermal inflammation. In addition to suppressing leukocyte migration, RVD3 enhances macrophage phagocytosis and efferocytosis. Unlike other resolvins, RVD3 appears late in resolution in mouse peritonitis.

Applications De Recherche Scientifique

Resolvin D3-d5 in Cellular Signaling and Inflammation Resolution

Resolvin D3 (RvD3), along with D4 and D5, are specialized proresolving mediators synthesized from docosahexaenoic acid. A study by Bair et al. (2021) showed that these resolvins interact with rat conjunctival goblet cells, utilizing specific signaling pathways to increase intracellular calcium levels. This indicates their role in cellular signaling and possibly inflammation resolution (Bair et al., 2021).

Resolvin D3 in Immunomodulation

Dalli et al. (2013) found that RvD3 and its aspirin-triggered epimer are potent immunoresolvents. They regulate neutrophils and mediators, reducing inflammation in murine models. Their study highlights RvD3’s role in leukocyte regulation and enhancing macrophage phagocytosis (Dalli et al., 2013).

Synthesis and Structural Analysis of Resolvin D5

Ogawa et al. (2017) developed a synthetic route to Resolvin D5 (RvD5), a metabolite of docosahexanoic acid with anti-inflammatory activity. This synthesis is vital for further investigation due to its low biological availability, providing insights into its structural and functional properties (Ogawa et al., 2017).

Resolvin D3 and E1 in Inflammation and Pain

Resolvins, including D and E series, are found to be potent in reducing inflammation and pain. Ji et al. (2011) focused on the mechanisms by which resolvins, such as Resolvin E1 and Resolvin D1, regulate pain through immune cells and neurons (Ji et al., 2011).

Role in Heat Pain Sensitivity and Osteoarthritis

Valdes et al. (2017) reported the association of 17-HDHA, a resolvin precursor, with heat pain sensitivity and osteoarthritis pain in humans. While other resolvins were not directly associated, 17-HDHA was found to be significant in this context (Valdes et al., 2017).

Resolvin D5 in Chronic Inflammation and Arthritis

A study by Yamada et al. (2021) on resolvin D5 (RvD5) demonstrated its role in suppressing Th17 cell differentiation, facilitating regulatory T cell differentiation, and inhibiting CD4+ T cell proliferation. This suggests potential applications in treating chronic inflammation like rheumatoid arthritis (Yamada et al., 2021).

Propriétés

Nom du produit |

Resolvin D3-d5 |

|---|---|

Formule moléculaire |

C22H27D5O5 |

Poids moléculaire |

381.5 |

InChI |

InChI=1S/C22H32O5/c1-2-3-7-12-19(23)14-10-6-11-15-20(24)13-8-4-5-9-16-21(25)17-18-22(26)27/h3-11,13-14,16,19-21,23-25H,2,12,15,17-18H2,1H3,(H,26,27)/b5-4+,7-3-,11-6-,13-8+,14-10+,16-9-/t19-,20-,21+/m0/s1/i1D3,2D2 |

Clé InChI |

QBTJOLCUKWLTIC-NGWGEVSUSA-N |

SMILES |

O[C@@H](C/C=CC([2H])([2H])C([2H])([2H])[2H])/C=C/C=CC[C@@H](O)/C=C/C=C/C=C[C@@H](O)CCC(O)=O |

Synonymes |

RvD3-d5 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-O-[4-O-(p-Hydroxycinnamoyl)-beta-D-fructofuranosyl]-2-O,6-O-bis(p-hydroxycinnamoyl)-alpha-D-glucopyranose](/img/structure/B1164415.png)